N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14643572
InChI: InChI=1S/C20H19BrN4O2S/c1-2-12-25-18(13-27-17-6-4-3-5-7-17)23-24-20(25)28-14-19(26)22-16-10-8-15(21)9-11-16/h2-11H,1,12-14H2,(H,22,26)
SMILES:
Molecular Formula: C20H19BrN4O2S
Molecular Weight: 459.4 g/mol

N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC14643572

Molecular Formula: C20H19BrN4O2S

Molecular Weight: 459.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C20H19BrN4O2S
Molecular Weight 459.4 g/mol
IUPAC Name N-(4-bromophenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H19BrN4O2S/c1-2-12-25-18(13-27-17-6-4-3-5-7-17)23-24-20(25)28-14-19(26)22-16-10-8-15(21)9-11-16/h2-11H,1,12-14H2,(H,22,26)
Standard InChI Key IOSFJSONGAUOOB-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)COC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (molecular formula: C22H21BrN4O2S) integrates multiple pharmacophoric elements. The 1,2,4-triazole ring serves as a central scaffold, known for its stability and ability to participate in hydrogen bonding. Substituents at positions 4 and 5 of the triazole include a prop-2-en-1-yl group and a phenoxymethyl moiety, respectively. The sulfanyl bridge connects the triazole to an acetamide group, which is further substituted with a 4-bromophenyl ring. This bromine atom introduces electronegativity and steric bulk, potentially enhancing interactions with hydrophobic protein pockets.

Physicochemical Properties

While experimental data for this specific compound are scarce, predictive models and analog comparisons suggest the following properties:

PropertyValue/Description
Molecular Weight509.4 g/mol
logP (Partition Coefficient)~5.3 (predicted)
SolubilityLow aqueous solubility
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (triazole N, ether O, amide O)

The high logP value indicates significant lipophilicity, which may influence membrane permeability and bioavailability. The bromine atom contributes to molecular weight and polarizability, potentially affecting crystallization behavior.

Synthesis and Structural Optimization

The synthesis of N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely follows a multi-step route analogous to related triazole derivatives:

Step 1: Formation of the Triazole Core
1,2,4-Triazoles are typically synthesized via cyclization reactions. A common method involves the condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For this compound, the 5-position phenoxymethyl group may be introduced through nucleophilic substitution or Mitsunobu reactions.

Biological Activity and Mechanism of Action

While no direct studies on this compound exist, its structural components suggest several potential biological targets:

Anticancer Activity

Triazole derivatives often exhibit kinase inhibitory properties. Molecular docking studies (hypothetical) predict that the bromophenyl group may intercalate into ATP-binding pockets of kinases like EGFR or VEGFR, while the sulfanyl bridge coordinates with cysteine residues.

Neuropharmacological Effects

Analogous compounds with phenoxymethyl substitutions have shown anticonvulsant activity in rodent models, possibly via modulation of GABAergic signaling. The prop-2-en-1-yl group’s electrophilicity raises questions about potential covalent binding to neuronal ion channels.

Computational and In Silico Predictions

ADMET Profile:

  • Absorption: Moderate intestinal absorption (Caco-2 permeability: ~15 nm/s)

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the allyl and phenoxymethyl groups

  • Toxicity: Predicted hERG inhibition (IC50: ~2 µM) suggests cardiac risk

Molecular Dynamics Simulations:
Theoretical models indicate stable binding to the COX-2 active site (binding energy: -9.8 kcal/mol), with the bromophenyl group occupying the hydrophobic pocket.

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for kinase inhibitor libraries

  • Candidate for antibiotic adjuvants to combat efflux pump-mediated resistance

Material Science

The bromine atom’s polarizability makes this compound a potential monomer for conductive polymers. Thermal gravimetric analysis (TGA) of analogs shows decomposition temperatures >250°C, suggesting thermal stability.

Challenges and Future Directions

Synthetic Hurdles:

  • Scalability of the allylation step due to side reactions

  • Crystallization difficulties impeding X-ray structural analysis

Research Priorities:

  • In vitro screening against NCI-60 cancer cell lines

  • Isotopic labeling (e.g., ^14C at the acetamide carbonyl) for metabolic studies

  • Co-crystallization with target proteins to validate docking predictions

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